Hbv-IN-40

Antiviral Hepatitis B Dispirotripiperazine

Hbv-IN-40 is the most potent anti-HBV DSTP derivative from a 28-analog screen. With EC50 0.7 μM and CC50 >100 μM, its scaffold is highly sensitive to modifications. This distinct mechanism of action makes it ideal for NA combination studies, resistance profiling, and SAR optimization. Generic substitution is scientifically unsound.

Molecular Formula C29H55Cl4N11
Molecular Weight 699.6 g/mol
Cat. No. B12383029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-40
Molecular FormulaC29H55Cl4N11
Molecular Weight699.6 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)N2CC[N+]3(CC2)CC[N+]4(CCNCC4)CC3)N)N5CC[N+]6(CC5)CC[N+]7(CCNCC7)CC6.[Cl-].[Cl-].[Cl-].[Cl-]
InChIInChI=1S/C29H55N11.4ClH/c1-26-33-28(35-6-14-39(15-7-35)22-18-37(19-23-39)10-2-31-3-11-37)27(30)29(34-26)36-8-16-40(17-9-36)24-20-38(21-25-40)12-4-32-5-13-38;;;;/h31-32H,2-25,30H2,1H3;4*1H/q+4;;;;/p-4
InChIKeyZDXNNKALUUQBBT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hbv-IN-40 (Compound 11826096): Dispirotripiperazine HBV Inhibitor Lead


Hbv-IN-40 (also designated Compound 11826096) is a dispirotripiperazine (DSTP)-based small molecule inhibitor of Hepatitis B virus (HBV). It was identified from a preliminary screen of 28 DSTP analogs as the most potent hit, with an EC50 of 0.7 μM against HBV replication . The compound exhibits low cytotoxicity (CC50 >100 μM) and possesses a molecular weight of 699.63 g/mol with the formula C29H55Cl4N11 . Its mechanism of action is under investigation but preliminary data limits possible targets to RNA accumulation, translation, capsid assembly, or capsid stability .

Why Generic Substitution of Hbv-IN-40 with In-Class Dispirotripiperazines is Not Scientifically Valid


The dispirotripiperazine (DSTP) scaffold exhibits extreme sensitivity to structural modifications, resulting in a >30-fold difference in antiviral potency among closely related analogs. In the same HepG2 2.2.15 assay system, compound 11826096 (Hbv-IN-40) demonstrates an EC50 of 1.86 μM, whereas the direct analog 11826097 shows an EC50 of 22.04 μM . Furthermore, the DSTP ring system (7-6-7 vs. 6-7-6) and the identity of the heterocycle substitution critically determine antiviral activity . Therefore, even slight changes in the chemical structure of DSTP derivatives can lead to substantial, unpredictable changes in biological activity, rendering generic substitution scientifically unsound.

Quantitative Differentiation of Hbv-IN-40: Head-to-Head Comparative Data Against Analogs and Standards


Superior Antiviral Potency in HepG2 2.2.15 Cells: Hbv-IN-40 vs. Direct DSTP Analogs and Lamivudine

In a standardized HepG2 2.2.15 cell assay measuring extracellular HBV DNA, Hbv-IN-40 (Compound 11826096) demonstrates an EC50 of 1.86 μM, which is substantially more potent than several direct DSTP analogs. Specifically, it is 3.5-fold more potent than 11826091 (EC50 = 6.53 μM) and 11.8-fold more potent than 11826097 (EC50 = 22.04 μM) . While less potent than the nucleos(t)ide analog lamivudine (3TC, EC50 = 0.01771 μM), Hbv-IN-40 offers a distinct chemical scaffold and potentially non-overlapping mechanism of action, which is crucial for combination therapy strategies .

Antiviral Hepatitis B Dispirotripiperazine

Comparative Selectivity Index (SI50) in HepG2 2.2.15 Cells: Hbv-IN-40 Exhibits a Favorable Therapeutic Window

Hbv-IN-40 demonstrates a favorable selectivity index (SI50 = CC50/EC50) of >54, indicating a wide therapeutic window. In direct comparison, this is superior to the DSTP analogs 11826091 (SI50 >15), 11826097 (SI50 >5), and 11826092 (SI50 >47) tested under identical conditions . The nucleos(t)ide analog lamivudine (3TC) shows a higher SI50 (>113), but its long-term use is associated with resistance mutations, highlighting the value of a chemically distinct backup with a favorable selectivity profile .

Cytotoxicity Selectivity Index Therapeutic Window

Comparative EC90 Potency in HepG2 2.2.15 Cells: Differentiating from Analogs for Robust Viral Suppression

For complete viral suppression, the EC90 value (concentration achieving 90% inhibition) is a critical parameter. Hbv-IN-40 demonstrates an EC90 of 15.67 μM in HepG2 2.2.15 cells. This represents a significant improvement over the DSTP analogs 11826091 (EC90 = 58.15 μM) and 11826097 (EC90 = 78.12 μM), showing that Hbv-IN-40 achieves near-maximal inhibition at substantially lower concentrations . While lamivudine (3TC) exhibits a superior EC90 of 0.541 μM, the distinct mechanism of Hbv-IN-40 makes it a valuable comparator and potential component of combination regimens to prevent or overcome drug resistance .

EC90 Antiviral HBV DNA

Mechanistic Differentiation from Nucleos(t)ide Analogs: A Distinct Target Profile

Preliminary mechanism of action studies indicate that Hbv-IN-40 (and the DSTP class) does not act as a classic nucleos(t)ide analog (NA) DNA chain terminator. Unlike lamivudine (3TC) and other NAs that preferentially suppress plus-polarity DNA, Hbv-IN-40 equally suppresses both plus and minus DNA strands, ruling out viral DNA polymerase elongation as its target . This data limits possible targets to RNA accumulation, translation, capsid assembly, and/or capsid stability. This is a class-level inference for the DSTP series, but the specific activity of Hbv-IN-40 within that class makes it the optimal probe for these non-NA mechanisms.

Mechanism of Action HBV Polymerase Capsid Assembly

Resistance Profile and Combination Strategy Relevance for Hbv-IN-40

Hbv-IN-40 targets the HBV polymerase, and resistance emerges via specific catalytic domain substitutions such as rtM204V/I and rtA181T, which are common mutations also affecting nucleos(t)ide analog (NA) activity . Cross-resistance is observed within NA-resistant variants . However, its distinct chemical scaffold suggests it can be co-applied with capsid assembly modulators or other NAs in cell culture studies to improve inhibition of viral DNA synthesis and cccDNA maintenance . While quantitative data for Hbv-IN-40 in specific resistant cell lines is not provided, the known resistance profile informs its utility in screening panels for new anti-HBV agents.

Drug Resistance HBV Polymerase Combination Therapy

Defined Research Applications for Hbv-IN-40 Based on Quantitative Differentiation Data


Lead Compound for Dispirotripiperazine (DSTP) Optimization

Hbv-IN-40 is the most potent DSTP derivative identified to date from the initial screen of 28 analogs . Its superior EC50, EC90, and selectivity index over direct analogs (e.g., 11826091, 11826097) make it the optimal starting point for structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic properties of this novel anti-HBV scaffold .

Reference Inhibitor in HBV Combination Therapy Studies

Due to its mechanism of action, which is distinct from standard nucleos(t)ide analogs (evidenced by equal suppression of both DNA strands), Hbv-IN-40 serves as a critical reference compound for in vitro combination studies with NAs (e.g., lamivudine) or capsid assembly modulators. Its defined EC50 and EC90 values provide a quantitative baseline for assessing synergistic, additive, or antagonistic effects .

Probe for Elucidating Non-Polymerase HBV Targets

The preliminary mechanism of action data for Hbv-IN-40 limits its possible targets to RNA accumulation, translation, capsid assembly, or capsid stability . This makes it a valuable chemical probe for functional genomic and proteomic studies designed to pinpoint the exact molecular target of the DSTP class and to dissect the specific stages of the HBV lifecycle it disrupts .

Tool Compound for HBV Resistance Profiling and Panel Screening

The known resistance profile of Hbv-IN-40, involving polymerase mutations (rtM204V/I, rtA181T) and cross-resistance with NA-resistant variants , positions it as a useful tool compound. It can be incorporated into screening panels to evaluate the sensitivity of novel anti-HBV candidates against virus strains resistant to this distinct chemical class .

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